![molecular formula C4HCl2F5O B14618792 1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane CAS No. 58707-63-4](/img/structure/B14618792.png)
1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane typically involves multiple steps, starting with the preparation of the cyclopropane ring followed by the introduction of halogen atoms. One common method involves the reaction of a suitable cyclopropane precursor with chlorinating and fluorinating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can help in achieving high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The cyclopropane ring can participate in addition reactions, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
Applications De Recherche Scientifique
1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving halogenated organic molecules and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms and the cyclopropane ring can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes. The exact pathways and targets depend on the context of its use, whether in a chemical reaction or a biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-2-[dichloro(fluoro)methoxy]-1,1,2,2-tetrafluoroethane
- 2-Chloroethyl methyl ether
- 1,1,2,2-Tetrafluoroethane
Uniqueness
1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane is unique due to its specific arrangement of halogen atoms and the presence of a cyclopropane ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
58707-63-4 |
|---|---|
Formule moléculaire |
C4HCl2F5O |
Poids moléculaire |
230.94 g/mol |
Nom IUPAC |
1-chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane |
InChI |
InChI=1S/C4HCl2F5O/c5-1(7)12-4(11)2(6,8)3(4,9)10/h1H |
Clé InChI |
XDUXBQVPYSZXDG-UHFFFAOYSA-N |
SMILES canonique |
C(OC1(C(C1(F)Cl)(F)F)F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14618709.png)
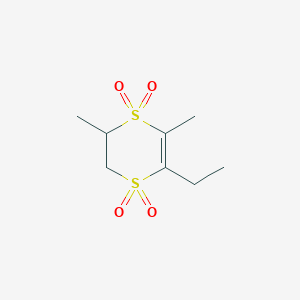
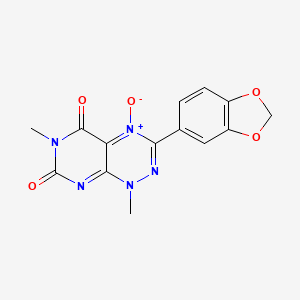
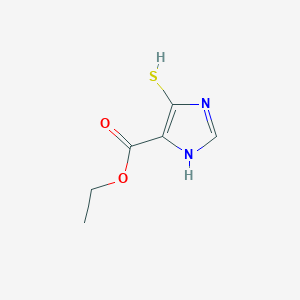
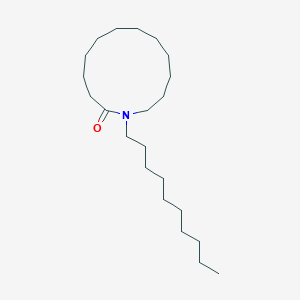
![(NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine](/img/structure/B14618736.png)
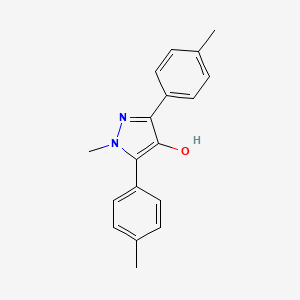
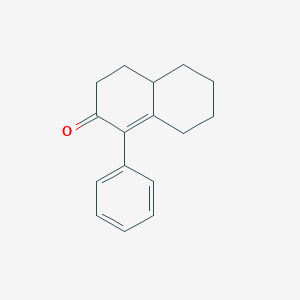
methylidene}-1-methylimidazolidine](/img/structure/B14618758.png)
![2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol](/img/structure/B14618765.png)

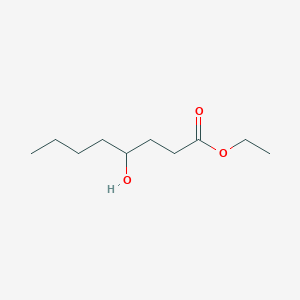
![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)

